

Application of N-(4-Hydroxyphenyl)glycine in Photographic Developers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)glycine

Cat. No.: B087216

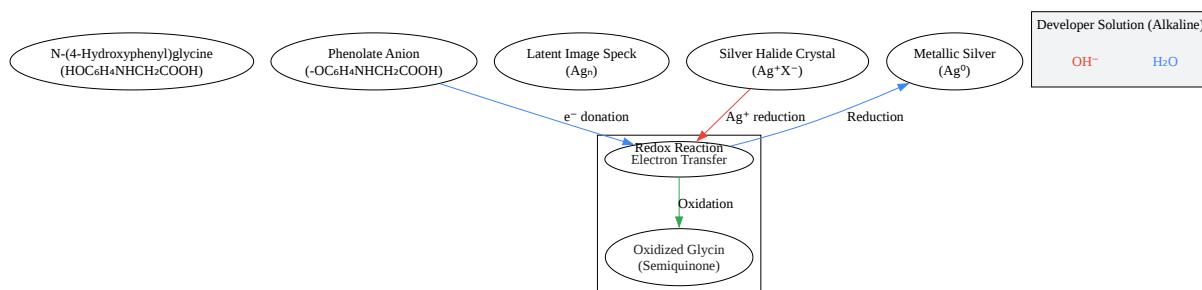
[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)glycine, commonly known in the photographic community as Glycin, is a developing agent derived from p-aminophenol.^[1] It is recognized for its utility in producing fine-grained negatives and prints with a long tonal range and excellent keeping properties.^{[2][3]} Chemically, it is synthesized from the reaction of p-aminophenol with chloroacetic acid.^{[4][5][6]} This document provides detailed application notes and experimental protocols for the use of **N-(4-Hydroxyphenyl)glycine** in photographic developers, aimed at researchers and scientists in the fields of photographic chemistry and drug development, where understanding of redox-active small molecules is pertinent.

Chemical Properties and Mechanism of Action


N-(4-Hydroxyphenyl)glycine is a crystalline solid, appearing as white to beige-brown or brown-grey powder, and is sparingly soluble in water but readily dissolves in alkaline solutions.^{[1][7]} Its primary function in a photographic developer is to act as a reducing agent. The development process is an amplification of the latent image, which is a small cluster of silver atoms formed on silver halide crystals upon exposure to light.

In an alkaline environment, the hydroxyl group of **N-(4-Hydroxyphenyl)glycine** is deprotonated, forming a phenolate ion. This phenolate is a more potent reducing agent and can

donate electrons to the silver ions in the exposed silver halide crystals, reducing them to metallic silver. The Glycin molecule is thereby oxidized. The overall process can be summarized as the reduction of silver ions (Ag^+) to metallic silver (Ag^0) by **N-(4-Hydroxyphenyl)glycine**.

The generally accepted mechanism for the developing action of p-aminophenol derivatives like Glycin involves the following steps:

- Deprotonation: In the alkaline developer solution, the phenolic hydroxyl group of **N-(4-Hydroxyphenyl)glycine** loses a proton to form a phenolate anion.
- Electron Transfer: The phenolate anion, a powerful reducing agent, transfers an electron to a silver ion (Ag^+) in the latent image speck on a silver halide crystal. This reduces the silver ion to a silver atom.
- Oxidation of Developer: The Glycin molecule is oxidized in this process, initially forming a semiquinone radical.
- Further Reaction: The oxidized developer can undergo further reactions, including disproportionation or reaction with sulfite in the developer solution, which helps to prevent the formation of staining byproducts.

[Click to download full resolution via product page](#)

Data Presentation

The following tables summarize development times for various films using two common **N-(4-Hydroxyphenyl)glycine**-based developers: Ansco 130 and Agfa 8. It is important to note that these values are starting points and may require adjustment based on the specific emulsion batch, desired contrast, and individual processing techniques.

Table 1: Ansco 130 Film Development Times

Film	Dilution (Stock:Water)	Temperature (°C)	Time (minutes)	Agitation
Kodak T-MAX 100	1:20	22	26	Semi-stand
Kodak T-MAX 400	1:20	22	26 (starting point)	Semi-stand
Efke 25	1:20	22	18	Semi-stand
Ilford HP5	1:10	20.5	10	Minimal

Table 2: Agfa 8 Film Development Times

Film	Dilution	Temperature (°C)	Time (minutes)	Agitation
Kodak T-MAX 400	Undiluted	21.7	11	2 gentle inversions/min
Agfa APX 100	Undiluted	20	8-9.5	Continuous first 30s, then 2 inversions every 30s

Experimental Protocols

Preparation of Developer Stock Solutions

Ansco 130 Stock Solution

- Chemicals:
 - Metol: 2.2 g
 - Sodium Sulfite (anhydrous): 50 g
 - Hydroquinone: 11 g

- Sodium Carbonate (monohydrated): 78 g
- Potassium Bromide: 5.5 g
- **N-(4-Hydroxyphenyl)glycine** (Glycin): 11 g
- Water to make 1 liter
- Procedure:
 - Start with 750 mL of water at approximately 52°C (125°F).
 - Dissolve the chemicals in the order listed, ensuring each is fully dissolved before adding the next.
 - Add cold water to make a final volume of 1 liter.
 - Store in a tightly capped, full bottle to minimize oxidation.

Agfa 8 Stock Solution

- Chemicals:
 - Sodium Sulfite (anhydrous): 12.5 g
 - **N-(4-Hydroxyphenyl)glycine** (Glycin): 2.0 g
 - Potassium Carbonate: 25 g
 - Water to make 1 liter
- Procedure:
 - Start with 750 mL of deionized water at approximately 52°C (125°F).
 - Dissolve the sodium sulfite completely.
 - Slowly add and dissolve the Glycin.

- Add and dissolve the potassium carbonate.
- Add cold deionized water to make a final volume of 1 liter.
- Store in a tightly capped, full bottle.

[Click to download full resolution via product page](#)

Protocol for Sensitometric Evaluation of a Glycin-Based Developer

This protocol outlines a standardized method for determining the characteristic curve of a photographic film when processed in a Glycin-based developer.

- Materials:
 - Film of interest
 - Sensitometer with a calibrated light source and step wedge
 - Prepared Glycin-based developer (e.g., Ansco 130 or Agfa 8)
 - Stop bath (e.g., 2% acetic acid)
 - Fixer (e.g., rapid fixer)
 - Washing aid
 - Densitometer
 - Temperature-controlled water bath
 - Developing tank and reels
 - Timer
 - Graduated cylinders

- Procedure:

- Film Exposure: In total darkness, expose a strip of the film using the sensitometer. The sensitometer will expose the film to a series of precisely controlled light intensities through a step wedge.
- Development:
 - Bring all processing solutions to the desired temperature (e.g., 20°C) using the water bath.
 - Load the exposed film onto the developing reel and place it in the developing tank.
 - Pour the pre-heated developer into the tank, start the timer, and agitate according to the schedule outlined in Tables 1 or 2, or as determined for the specific experiment.
- Stop Bath: 30 seconds before the end of the development time, begin pouring out the developer. Pour in the stop bath and agitate for 30-60 seconds.
- Fixing: Pour out the stop bath and pour in the fixer. Fix for the time recommended by the manufacturer, with intermittent agitation.
- Washing: Pour out the fixer. Wash the film in running water for the recommended time. The use of a washing aid can reduce wash times.
- Drying: Remove the film from the reel, gently squeegee off excess water, and hang to dry in a dust-free environment.
- Densitometry: Once the film is dry, use a densitometer to measure the density of each step on the sensitometric strip.
- Data Analysis: Plot the measured density values (y-axis) against the corresponding log exposure values (x-axis) from the sensitometer's calibration to generate the characteristic curve. From this curve, key parameters such as the contrast index and film speed can be determined.

Protocol for Measurement of RMS Granularity

This protocol describes the measurement of root-mean-square (RMS) granularity, a quantitative measure of film grain.[8][9]

- Materials:
 - A uniformly exposed and developed film sample (to a density of 1.0 ± 0.05) using the Glycin developer.
 - Microdensitometer with a circular scanning aperture of $48 \mu\text{m}$ diameter.
 - Data acquisition and analysis software.
- Procedure:
 - Sample Preparation: Expose a sheet of film to uniform, diffuse light to achieve a density of 1.0 after processing with the Glycin developer according to the sensitometry protocol.
 - Microdensitometer Setup: Calibrate the microdensitometer according to the manufacturer's instructions. Set the scanning aperture to $48 \mu\text{m}$.
 - Scanning: Scan a representative area of the prepared film sample. The microdensitometer will measure the optical density at a large number of points along a defined path.
 - Data Analysis:
 - The software will calculate the mean density of the scanned area.
 - The standard deviation of the density readings is then calculated. This value is the RMS granularity.
 - The result is often multiplied by 1000 for easier comparison (e.g., a granularity of 10 corresponds to an RMS density fluctuation of 0.010).[9]

[Click to download full resolution via product page](#)

Conclusion

N-(4-Hydroxyphenyl)glycine is a versatile and effective developing agent, particularly valued for its ability to produce images with fine grain and a long tonal scale. The provided protocols offer a framework for the preparation and systematic evaluation of Glycin-based developers. For researchers, the quantitative assessment of sensitometric properties and granularity is crucial for understanding the structure-activity relationships of developing agents and for the formulation of developers with specific performance characteristics. While the development times provided offer practical guidance, rigorous sensitometric testing is recommended for precise control over the photographic process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clouddylabs.fr [clouddylabs.fr]
- 2. [Reddit](http://Reddit.com) - The heart of the internet [reddit.com]
- 3. [Fuji granularity ratings](http://Fuji.granularity.ratings) - Film Stocks & Processing - Cinematography.com [cinematography.com]
- 4. [N-\(4-Hydroxyphenyl\)glycine | C8H9NO3 | CID 67149](http://PubChem.ncbi.nlm.nih.gov) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [kodak.com](http://Kodak.com) [kodak.com]
- 6. [N-\(4-HYDROXYPHENYL\)GLYCINE | 122-87-2](http://Chemicalbook.com) [chemicalbook.com]
- 7. [imaging.org](http://Imaging.org) [imaging.org]
- 8. [bbsq.bs](http://BBSQ.BS) [bbsq.bs]
- 9. [Film grain - Wikipedia](http://Wikipedia.org) [en.wikipedia.org]
- To cite this document: BenchChem. [Application of N-(4-Hydroxyphenyl)glycine in Photographic Developers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087216#application-of-n-4-hydroxyphenyl-glycine-in-photographic-developers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com